An In-depth Technical Guide to 4-Hydroxybenzhydrazide (CAS 5351-23-5)
An In-depth Technical Guide to 4-Hydroxybenzhydrazide (CAS 5351-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybenzhydrazide, with the CAS number 5351-23-5, is a versatile organic compound with significant applications in analytical chemistry and burgeoning interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. It details experimental protocols for its use in enzymatic assays and summarizes its known biological activities, including antimicrobial and antioxidant properties. Furthermore, this document elucidates its potential mechanisms of action, including interactions with eosinophil peroxidase and inhibition of epidermal growth factor signaling, providing a valuable resource for researchers exploring its therapeutic potential.
Chemical and Physical Properties
4-Hydroxybenzhydrazide, also known as p-hydroxybenzoic acid hydrazide or 4-hydroxybenzoylhydrazine, is a white to slightly beige crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5351-23-5 | [2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| Molecular Weight | 152.15 g/mol | [2][3][4] |
| Melting Point | 264-266 °C (decomposition) | [2][5][6] |
| Appearance | White to slightly beige fine crystalline powder | [1][5] |
| Solubility | 26.5 g/L in water; Soluble in acetic acid:water (1:1) at 25 mg/mL | [6][7] |
| UV Maximum (λmax) | 245 nm (in Methanol) | [1] |
| SMILES | NNC(=O)c1ccc(O)cc1 | [7] |
| InChI Key | ZMZGIVVRBMFZSG-UHFFFAOYSA-N | [7] |
Synthesis of 4-Hydroxybenzhydrazide
4-Hydroxybenzhydrazide can be synthesized through the hydrazinolysis of an ester of 4-hydroxybenzoic acid, such as methylparaben or ethylparaben. Both conventional heating and microwave irradiation methods have been reported.
Conventional Synthesis Protocol
This protocol is adapted from the general procedure for the synthesis of substituted acid hydrazides.[8]
Materials:
-
Methyl 4-hydroxybenzoate (B8730719) (Methylparaben)
-
Distilled water
-
80% Aqueous ethanol (B145695)
Procedure:
-
Dissolve methyl 4-hydroxybenzoate (0.1 mol) in an appropriate volume of methanol in a round-bottom flask fitted with a reflux condenser.
-
Slowly add hydrazine hydrate (0.15 mol) to the mixture.
-
Reflux the reaction mixture for 5-6 hours.
-
After reflux, distill off the excess methanol and hydrazine hydrate.
-
Add water to the cooled residue to precipitate the product.
-
Filter the precipitate and wash it several times with distilled water.
-
Dry the product.
-
Recrystallize the crude product from 80% aqueous ethanol to obtain pure 4-hydroxybenzhydrazide.
Microwave-Assisted Synthesis Protocol
This method offers a more rapid synthesis with a high yield.[8]
Materials:
-
Methyl 4-hydroxybenzoate (Methylparaben)
-
Hydrazine hydrate (99%)
-
Methanol
Procedure:
-
In a microwave-safe reaction vessel, dissolve methyl 4-hydroxybenzoate (0.1 mol) in 100 mL of methanol.
-
Slowly add hydrazine hydrate (0.15 mol) to the solution.
-
Place the vessel in a microwave reactor and irradiate at 350 Watts for 3-5 minutes.
-
After the reaction is complete, cool the mixture.
-
Precipitate the product by adding water.
-
Filter, wash with distilled water, and dry the purified 4-hydroxybenzhydrazide.
Applications in Analytical Chemistry: Enzymatic Assays
A primary application of 4-hydroxybenzhydrazide is in the colorimetric determination of reducing sugars. This property is harnessed to assay the activity of various carbohydrases, such as α-amylase and glucoamylase, by quantifying the reducing sugars released from their respective substrates. The underlying principle is the reaction of the hydrazide group of 4-hydroxybenzhydrazide with the aldehyde or ketone group of a reducing sugar in an alkaline medium under heat to form a yellow-colored chromophore, which can be quantified spectrophotometrically at approximately 410 nm.
Workflow for Enzymatic Assay using 4-Hydroxybenzhydrazide
Caption: General workflow for determining carbohydrase activity using 4-hydroxybenzhydrazide.
Experimental Protocol for α-Amylase Activity Assay
This protocol is a generalized procedure based on the principle of measuring reducing sugars with 4-hydroxybenzhydrazide.
Reagents:
-
Substrate: 1% (w/v) soluble starch solution in an appropriate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).
-
Enzyme: α-Amylase solution of unknown activity, appropriately diluted in buffer.
-
PAHBAH Reagent: A freshly prepared mixture of 5% (w/v) 4-hydroxybenzhydrazide in 0.5 M HCl and 0.5 M NaOH (typically in a 1:9 ratio).
-
Standard: Maltose or glucose solutions of known concentrations for generating a standard curve.
Procedure:
-
Enzymatic Reaction: a. Pre-incubate the starch substrate at the desired reaction temperature (e.g., 37°C). b. Add a known volume of the α-amylase solution to the substrate to initiate the reaction. c. Incubate for a specific time (e.g., 10-30 minutes). d. Stop the reaction by taking an aliquot and adding it to the PAHBAH reagent or by heat inactivation.
-
Colorimetric Reaction: a. To an aliquot of the enzymatic reaction mixture (or a standard solution), add the PAHBAH reagent. b. Heat the mixture in a boiling water bath for 5-10 minutes. c. Cool the tubes to room temperature. d. Measure the absorbance at 410 nm against a reagent blank.
-
Calculation: a. Prepare a standard curve by plotting the absorbance values of the standards against their concentrations. b. Determine the concentration of reducing sugars produced in the enzymatic reaction from the standard curve. c. Calculate the α-amylase activity, typically expressed in units (e.g., µmol of reducing sugar released per minute per mg of protein).
A similar protocol can be adapted for glucoamylase , with appropriate adjustments to the substrate, buffer pH, and incubation conditions optimal for this enzyme.
Biological Activities and Potential Therapeutic Applications
Recent research has highlighted the potential of 4-hydroxybenzhydrazide and its derivatives as bioactive molecules, suggesting their utility in drug development.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial properties of 4-hydroxybenzhydrazide and its derivatives. For instance, N'-benzylidene-4-hydroxybenzohydrazide has demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[9] The antimicrobial effect is attributed to the presence of the phenolic hydroxyl group and the azomethine group in its derivatives.[9] Further research into Schiff base derivatives of 4-hydroxybenzhydrazide has shown promising antifungal activity against phytopathogenic fungi.
Antioxidant Activity
The phenolic structure of 4-hydroxybenzhydrazide suggests its potential as a radical scavenger.[4] Studies on its derivatives have shown significant antioxidant activity in various assays. This property makes it a candidate for further investigation in conditions associated with oxidative stress.
Interaction with Eosinophil Peroxidase and Epidermal Growth Factor (EGF) Signaling
A particularly interesting, though less explored, aspect of 4-hydroxybenzhydrazide's biological profile is its reported interaction with eosinophil peroxidase and its inhibitory effect on epidermal growth factor (EGF) signaling.[2]
Eosinophil Peroxidase (EPO): 4-Hydroxybenzhydrazide is described as a molecule that contains an eosinophil peroxidase.[2] The active form is suggested to be a copper complex, which may be responsible for its antimicrobial properties.[2]
EGF Signaling Inhibition: It has been proposed that 4-hydroxybenzhydrazide can inhibit the production of epidermal growth factor (EGF) by binding to its receptor on the cell surface.[2] This interaction would prevent EGF from stimulating protein synthesis, potentially leading to cell death.[2] This suggests a potential anti-proliferative or anti-cancer activity.
The proposed mechanism of EGF signaling inhibition is depicted below:
Caption: Proposed mechanism of 4-hydroxybenzhydrazide inhibiting EGF signaling.
It is crucial to note that this area of research requires more in-depth studies to validate these preliminary findings and to fully elucidate the underlying molecular mechanisms.
Safety and Handling
4-Hydroxybenzhydrazide is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][9]
-
Hazard Codes: H315, H319, H335
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2][7]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place with the container tightly closed.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Hydroxybenzhydrazide is a compound of significant interest due to its established utility in analytical biochemistry and its emerging potential in medicinal chemistry. Its role as a chromogenic reagent for quantifying reducing sugars provides a reliable method for assaying carbohydrase activity. The growing body of evidence for its antimicrobial, antioxidant, and potential anti-proliferative properties makes it a compelling candidate for further research and development. This guide provides a foundational resource for scientists and researchers to explore the diverse applications and therapeutic potential of 4-hydroxybenzhydrazide. Further investigations into its biological mechanisms of action are warranted to fully realize its promise in drug discovery and development.
References
- 1. coresta.org [coresta.org]
- 2. Optimal conditions for 4-hydroxybenzoyl- and 2-furoylhydrazine as reagents for the determination of carbohydrates, including ketosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Carbohydrate determination with 4-hydroxybenzoic acid hydrazide (PAHBAH): effect of bismuth on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of sugar indicators enables a universal high-throughput sugar-1-phosphate nucleotidyltransferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
